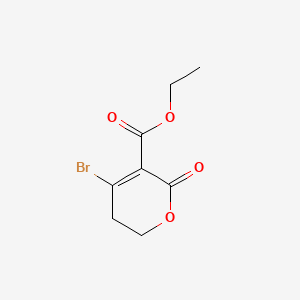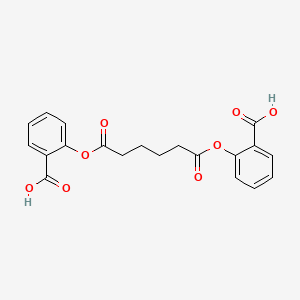
Arsine, tris(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)arsine, is a chemical compound with the formula C₃AsF₉. It is characterized by the presence of three trifluoromethyl groups attached to an arsenic atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)arsine typically involves the reaction of trifluoromethylating agents with arsenic compounds. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of tris(trifluoromethyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(trifluoromethyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentafluoride and other oxidation products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, ozone, and halogens.
Substitution Reagents: Reagents such as halides and organometallic compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds .
Wissenschaftliche Forschungsanwendungen
Tris(trifluoromethyl)arsine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of trifluoromethyl groups.
Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethyl benzene
Uniqueness: Tris(trifluoromethyl)arsine is unique due to the presence of three highly electronegative trifluoromethyl groups, which impart distinct chemical reactivity and stability compared to other organoarsenic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
432-02-0 |
|---|---|
Molekularformel |
C3AsF9 |
Molekulargewicht |
281.94 g/mol |
IUPAC-Name |
tris(trifluoromethyl)arsane |
InChI |
InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13 |
InChI-Schlüssel |
VFVFCTMWNMGBFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)










![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)
